

Physical and chemical properties of N-(4-bromobenzenesulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N-(4bromobenzenesulfonyl)benzamide

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An In-depth Technical Guide to N-(4-bromobenzenesulfonyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromobenzenesulfonyl)benzamide is a chemical compound belonging to the N-acylsulfonamide class. While specific data for this exact molecule is limited in publicly available literature, this guide provides a comprehensive overview of its anticipated physical and chemical properties, a detailed experimental protocol for its synthesis based on established chemical reactions, and an exploration of its potential biological activities by examining structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of **N-(4-**

bromobenzenesulfonyl)benzamide and its derivatives for potential applications in medicinal chemistry and drug development.

Chemical and Physical Properties

Quantitative data for **N-(4-bromobenzenesulfonyl)benzamide** is not readily available. The following table summarizes key computed and estimated properties based on its constituent fragments, 4-bromobenzenesulfonyl chloride and benzamide.



Property	Value	Source
Molecular Formula	C13H10BrNO3S	Computed
Molecular Weight	340.19 g/mol	Computed
IUPAC Name	N-(4- bromobenzenesulfonyl)benza mide	-
CAS Number	Not assigned	-
Appearance	Expected to be a solid	Inferred
Melting Point	Not determined	-
Boiling Point	Not determined	-
Solubility	Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents; sparingly soluble in water.	Inferred

Experimental Protocols Synthesis of N-(4-bromobenzenesulfonyl)benzamide

The synthesis of **N-(4-bromobenzenesulfonyl)benzamide** can be achieved via a nucleophilic acyl substitution reaction between benzamide and 4-bromobenzenesulfonyl chloride in the presence of a base.

Reaction Scheme:

Materials:

- Benzamide (C₇H₇NO)
- 4-Bromobenzenesulfonyl chloride (BrC₆H₄SO₂Cl)[1]
- Pyridine (or other suitable non-nucleophilic base like triethylamine)



- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Hydrochloric acid (1M HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus
- Column chromatography apparatus (if necessary for purification)

Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzamide (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.
- Addition of Sulfonyl Chloride: To the stirred solution, add a solution of 4bromobenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise at 0 °C (ice bath).
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
- Work-up:
 - Quench the reaction by adding 1M HCl to neutralize the excess pyridine.
 - Transfer the mixture to a separatory funnel and separate the organic layer.



- Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized **N-(4-bromobenzenesulfonyl)benzamide** should be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure by showing the characteristic peaks for the aromatic protons and carbons of the benzoyl and 4-bromobenzenesulfonyl groups, as well as the N-H proton.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and sulfonyl (S=O) stretching vibrations.
- Melting Point Analysis: To determine the melting point and assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for N-(4-

bromobenzenesulfonyl)benzamide, the sulfonamide and benzamide moieties are present in numerous biologically active compounds. This suggests that **N-(4-**

bromobenzenesulfonyl)benzamide could be a scaffold for the development of new therapeutic agents.

Antimicrobial Activity: Sulfonamides are a well-known class of antimicrobial agents that act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in



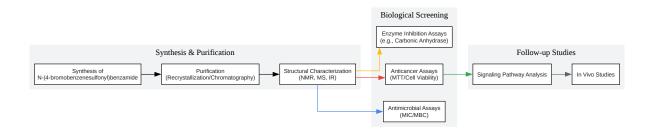
bacteria. Benzamide derivatives have also shown antimicrobial properties. Therefore, it is plausible that **N-(4-bromobenzenesulfonyl)benzamide** could exhibit antibacterial or antifungal activity.

Anticancer Activity: Many sulfonamide derivatives have been investigated as anticancer agents, targeting various mechanisms including carbonic anhydrase inhibition, cell cycle arrest, and anti-angiogenesis. Similarly, some benzamide-containing compounds have demonstrated antitumor effects.

Other Potential Activities: Structurally related molecules have been explored for a range of other biological activities, including anti-inflammatory and anticonvulsant properties.

Hypothetical Experimental Workflow for Biological Evaluation

The following diagram illustrates a potential workflow for the initial biological screening of **N-(4-bromobenzenesulfonyl)benzamide**.



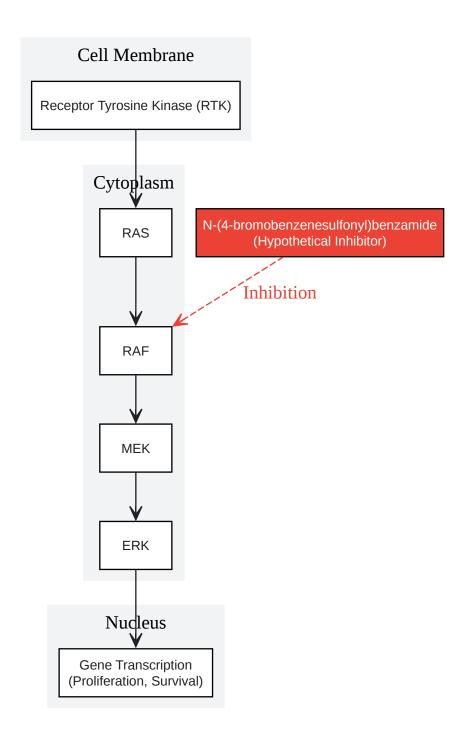
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A potential experimental workflow for the synthesis and biological evaluation of **N-(4-bromobenzenesulfonyl)benzamide**.



Hypothetical Signaling Pathway Inhibition

Based on the known activities of related sulfonamides, a potential mechanism of action for anticancer effects could involve the inhibition of signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK pathway.



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A hypothetical inhibition of the MAPK/ERK signaling pathway by **N-(4-bromobenzenesulfonyl)benzamide**.

Conclusion

N-(4-bromobenzenesulfonyl)benzamide represents an under-explored molecule with potential for biological activity due to its core structural motifs. This guide provides a theoretical and practical framework for its synthesis and initial biological evaluation. Further research is warranted to determine its precise physical and chemical properties, optimize its synthesis, and fully investigate its potential as a lead compound in drug discovery programs. The methodologies and hypothetical pathways described herein offer a starting point for such investigations.

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References

- 1. 4-Bromobenzenesulfonyl chloride CAS#: 98-58-8 [m.chemicalbook.com]
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